2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.:
Cat. No.: VC18340499
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one -](/images/structure/VC18340499.png)
Specification
Molecular Formula | C11H13NO2 |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | 2-ethyl-5-methyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C11H13NO2/c1-3-8-11(13)12-10-7(2)5-4-6-9(10)14-8/h4-6,8H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | XOCARWDMLOZXIV-UHFFFAOYSA-N |
Canonical SMILES | CCC1C(=O)NC2=C(C=CC=C2O1)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-ethyl-5-methyl-2H-benzo[b] oxazin-3(4H)-one is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Its core structure consists of a benzene ring fused to a 1,4-oxazin-3-one moiety, with substituents influencing electronic and steric properties. The ethyl group at position 2 enhances lipophilicity, while the methyl group at position 5 modulates ring reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₂ |
Molecular Weight | 191.23 g/mol |
Melting Point | 128–130°C (predicted) |
Solubility | Moderate in polar solvents |
LogP (Partition Coefficient) | 2.1 (estimated) |
Synthetic Methodologies
Classical Alkylation Approaches
The most established route involves the alkylation of 5-methyl-2H-benzo[b] oxazin-3(4H)-one with ethyl bromide in dimethylformamide (DMF) under basic conditions (e.g., anhydrous K₂CO₃) at 60°C . This method yields the target compound in 70–85% purity, though purification via recrystallization or chromatography is often required .
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to accelerate reaction kinetics. For example, reacting 2-aminophenol derivatives with ethyl acetoacetate under microwave conditions (150°C, 20 min) achieves 90% yield, reducing side products compared to conventional heating .
Table 2: Comparison of Synthetic Methods
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance scalability. Optimized parameters include elevated pressures (3–5 bar) and catalytic systems (e.g., CuI/DBU), achieving throughputs of 1–2 kg/day with >95% purity .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The oxazinone ring undergoes oxidation with KMnO₄ to form quinone derivatives, while reduction with NaBH₄ yields partially saturated analogs . These reactions are pivotal for diversifying the compound’s pharmacological profile.
Electrophilic Substitution
Electrophilic substitution at the aromatic ring occurs preferentially at the 7-position due to electron-donating effects from the oxazinone oxygen. Halogenation (e.g., Br₂/FeCl₃) introduces bromine atoms, enabling further cross-coupling reactions .
Table 3: Representative Chemical Reactions
Reaction Type | Reagents | Major Product | Yield | Reference |
---|---|---|---|---|
Oxidation | KMnO₄, H₂O | 3-Oxo-quinone derivative | 60% | |
Bromination | Br₂, FeCl₃ | 7-Bromo-substituted analog | 75% | |
N-Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative | 82% |
Applications in Drug Development
The compound’s scaffold is integral to several drug candidates:
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